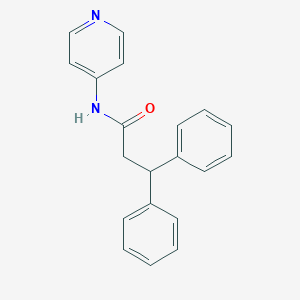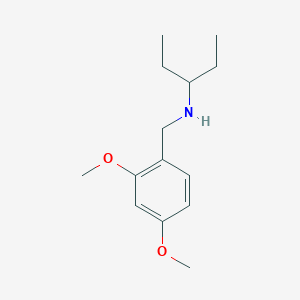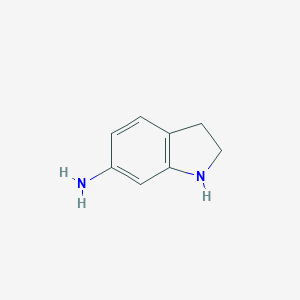
3,3-Diphenyl-N-(4-pyridyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-N-(4-pyridyl)propionamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community for its unique properties and potential applications. DPPA is a white crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3,3-Diphenyl-N-(4-pyridyl)propionamide is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 3,3-Diphenyl-N-(4-pyridyl)propionamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, 3,3-Diphenyl-N-(4-pyridyl)propionamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,3-Diphenyl-N-(4-pyridyl)propionamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of HDAC activity, and the reduction of inflammation. 3,3-Diphenyl-N-(4-pyridyl)propionamide has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,3-Diphenyl-N-(4-pyridyl)propionamide in laboratory experiments is its potent anticancer activity. 3,3-Diphenyl-N-(4-pyridyl)propionamide has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 3,3-Diphenyl-N-(4-pyridyl)propionamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3,3-Diphenyl-N-(4-pyridyl)propionamide, including the development of new synthetic methods for producing 3,3-Diphenyl-N-(4-pyridyl)propionamide and its derivatives, the investigation of its mechanism of action and physiological effects, and the evaluation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 3,3-Diphenyl-N-(4-pyridyl)propionamide for maximum efficacy and safety.
Synthesis Methods
The synthesis of 3,3-Diphenyl-N-(4-pyridyl)propionamide involves the reaction of 4-pyridylboronic acid with 3,3-diphenylpropionitrile in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of 3,3-Diphenyl-N-(4-pyridyl)propionamide as the final product.
Scientific Research Applications
3,3-Diphenyl-N-(4-pyridyl)propionamide has been extensively studied in the field of medicinal chemistry for its potential applications as a drug candidate. Several studies have shown that 3,3-Diphenyl-N-(4-pyridyl)propionamide exhibits potent anticancer activity and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3,3-Diphenyl-N-(4-pyridyl)propionamide has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
properties
CAS RN |
75437-13-7 |
|---|---|
Product Name |
3,3-Diphenyl-N-(4-pyridyl)propionamide |
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3-diphenyl-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C20H18N2O/c23-20(22-18-11-13-21-14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H,15H2,(H,21,22,23) |
InChI Key |
MMUDOIKJYLLJRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Other CAS RN |
75437-13-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)


![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)


![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B187350.png)